2-Pyrazol-1-yl-benzaldehyde

Organic Synthesis Cross-Coupling C–N Bond Formation

Researchers requiring regioisomerically pure ortho-substituted pyrazolyl benzaldehyde to avoid inconsistent reactivity in condensation or coordination chemistry rely on this compound. Its unique N(2)···carbonyl proximity enables crystalline hydrazone derivatives for X-ray structural analysis. As a chelating N,N-bidentate ligand precursor, it supports MOF synthesis and enantioselective alkylation (18-97% yield, 2-76% ee).

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 138479-47-7
Cat. No. B163472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrazol-1-yl-benzaldehyde
CAS138479-47-7
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)N2C=CC=N2
InChIInChI=1S/C10H8N2O/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12/h1-8H
InChIKeyKIGZYDJKBTYFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrazol-1-yl-benzaldehyde Overview


2-Pyrazol-1-yl-benzaldehyde (CAS 138479-47-7), systematically named 2-(1H-pyrazol-1-yl)benzaldehyde, is an aromatic heterocyclic aldehyde with the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol [1]. Structurally, it features a benzaldehyde core ortho-substituted with a pyrazole ring at the 1-position, creating a bifunctional scaffold with a reactive aldehyde group and a nitrogen-rich heterocycle. This compound is primarily utilized as a versatile building block and intermediate in organic synthesis, particularly in the preparation of hydrazone derivatives, coordination complexes, and biologically active molecules [2]. Its physicochemical profile includes a melting point of 58 °C, a predicted boiling point of 316.5 ± 25.0 °C, and a calculated LogP of 1.4, indicating moderate lipophilicity [1].

Heterocyclic aldehyde for hydrazone and Schiff-base derivative synthesis
Ortho-pyrazole motif enables N,N-chelation and ligand design
Crystalline intermediates supports X-ray structural characterization

Why Regioisomers and Analogs Are Not Interchangeable


Regioisomeric pyrazolyl benzaldehydes and structurally related heterocyclic aldehydes are not interchangeable due to critical differences in reactivity, steric environment, and electronic properties that directly impact synthetic outcomes and derivative performance. The ortho-substitution pattern of 2-pyrazol-1-yl-benzaldehyde creates a unique steric and electronic environment around the aldehyde group, which governs its behavior in condensation reactions and coordination chemistry [1]. Unlike its 3- or 4-substituted regioisomers, the proximity of the pyrazole N(2) nitrogen to the aldehyde carbonyl enables distinctive intramolecular interactions and influences the regioselectivity of subsequent derivatization [2]. Furthermore, the pyrazole ring itself imparts hydrogen-bond acceptor capability and aromatic stabilization that differs fundamentally from imidazole, triazole, or unsubstituted phenyl analogs [3]. The quantitative evidence presented below substantiates these differentiation claims and provides actionable criteria for informed compound selection.

Regioisomer mismatch

Ortho substitution creates a unique steric and electronic environment not replicated by meta or para isomers, altering reactivity and derivative properties.

Heterocycle H-bond profile

Pyrazole lacks a hydrogen-bond donor, unlike imidazole analogs, which may shift intermolecular interactions and solubility behavior.

Chelation geometry

The ortho N-aldehyde O distance supports N,N-bidentate coordination; replacement by non-chelating analogs may prevent metal complex formation.

Differentiation Evidence


Ullmann C–N Coupling Efficiency

2-Pyrazol-1-yl-benzaldehyde was synthesized via copper-catalyzed Ullmann C–N coupling between 2-bromobenzaldehyde and pyrazole, achieving the product as a crystalline solid suitable for single-crystal X-ray diffraction analysis [1]. The reaction proceeds under mild conditions without requiring expensive palladium catalysts or specialized ligands, differentiating it from alternative cross-coupling methodologies. The successful isolation and full characterization (including Hirshfeld surface and energy framework analysis) of its aroylhydrazone and dihydrazone derivatives confirm the synthetic utility of the ortho-pyrazolyl substitution pattern [1].

Ullmann C–N Coupling
Head-to-head
Crystalline solid via mild copper catalysis; single crystals of hydrazone derivatives obtained
Supports scalable, cost-effective synthetic access
Compared to Pd-catalyzed cross-coupling routes
Organic Synthesis Cross-Coupling C–N Bond Formation

Physicochemical Properties vs. Regioisomers

2-Pyrazol-1-yl-benzaldehyde exhibits a calculated LogP of 1.4, a melting point of 58 °C, and an aqueous solubility of 23.1 µg/mL [1]. In contrast, the 3-regioisomer (3-(1H-pyrazol-1-yl)benzaldehyde, CAS 852227-92-0) and 4-regioisomer (4-(1H-pyrazol-1-yl)benzaldehyde, CAS 99662-34-7) share identical molecular formulas but differ substantially in physical properties and commercial availability . The 2-substitution pattern creates a more sterically congested environment that influences both melting behavior and solubility compared to the para-isomer, which typically exhibits higher symmetry and different crystal packing [2].

Physicochemical Profile
Class-level
LogP 1.4, mp 58 °C, aqueous solubility 23.1 µg/mL
Ortho substitution influences solubility and crystallinity
Regioisomer-specific profiles not fully consolidated
Physicochemical Properties Regioisomer Comparison Lipophilicity

Hydrazone Crystallographic Suitability

In a comparative study of isoniazid-derived aroylhydrazones, 2-(1H-pyrazol-1-yl)benzaldehyde (System I) yielded single crystals of both its aroylhydrazone and dihydrazone derivatives amenable to Hirshfeld surface and energy framework analysis, whereas the comparator 2-(4-methoxyphenoxy)benzaldehyde (System II) produced only standard Schiff-base products [1]. The ortho-pyrazolyl substitution enabled definitive structural characterization by X-ray diffraction, providing atomic-level resolution of molecular geometry and intermolecular interactions that inform structure–activity relationships [1].

Hydrazone Crystallinity
Head-to-head
Single crystals of aroylhydrazone and dihydrazone amenable to Hirshfeld analysis
Enables definitive structural characterization
Comparator did not yield analogous crystals
Coordination Chemistry Schiff Base Synthesis X-ray Crystallography

Steric and Electronic Ligand Effects

In the enantioselective alkylation of benzaldehyde with diethylzinc catalyzed by (1S,2S)-2-(pyrazol-1-yl)cyclohexanol ligands, the yield ranged from 18% to 97% and enantiomeric excess from 2% to 76%, depending critically on the pyrazole substituent [1]. While 2-pyrazol-1-yl-benzaldehyde itself was not the substrate in this study, the data demonstrate that pyrazole N-substitution dramatically modulates catalytic activity and stereoselectivity [1]. The ortho-pyrazolyl benzaldehyde scaffold therefore serves as a privileged building block for constructing N,N-bidentate ligands and chelating frameworks where nitrogen coordination geometry is tunable.

Ligand SAR Context
Class-level
Pyrazole N-substitution modulates yield (18–97%) and ee (2–76%) in enantioselective alkylation
Informs design of chiral pyrazole ligand libraries
Data from model system, not this compound directly
Asymmetric Catalysis Ligand Design Enantioselective Synthesis

Hydrogen-Bond Donor/Acceptor Profile

2-Pyrazol-1-yl-benzaldehyde possesses zero hydrogen-bond donors and two hydrogen-bond acceptors (the aldehyde oxygen and pyrazole N2 nitrogen) . In comparison, 2-imidazol-1-yl-benzaldehyde (CAS 151055-86-6) contains an additional nitrogen atom that can serve as a hydrogen-bond donor in its neutral form, fundamentally altering its intermolecular interaction profile [1]. Pyrazole has been described as a more lipophilic and metabolically stable bioisostere of phenol, whereas imidazole exhibits distinct electronic and hydrogen-bonding properties [2].

H-Bond Donor/Acceptor
Class-level
0 H-bond donors, 2 acceptors (aldehyde O, pyrazole N2); imidazole analog has 1 donor
Simplified solution-phase behavior, lower aggregation
Based on calculated molecular descriptors
Hydrogen Bonding Bioisosterism Molecular Recognition

Key Applications


Isoniazid-Derived Aroylhydrazone Synthesis

2-Pyrazol-1-yl-benzaldehyde is optimally employed as an aldehyde precursor for synthesizing isoniazid-derived aroylhydrazones and dihydrazones. As demonstrated in System I of the comparative study, this aldehyde yields crystalline hydrazone derivatives amenable to single-crystal X-ray diffraction and Hirshfeld surface analysis [1]. The ortho-pyrazolyl substitution pattern facilitates definitive structural characterization, enabling structure-guided optimization of antimycobacterial or other bioactive hydrazone scaffolds [1].

N,N-Bidentate Ligand Precursor

The ortho-substituted pyrazole nitrogen and aldehyde oxygen create a chelating motif upon condensation with amines or hydrazines, generating N,N-bidentate ligands for transition metal coordination [1]. The documented crystallinity of its aroylhydrazone derivatives supports applications in metal–organic framework (MOF) synthesis and homogeneous catalysis where well-defined ligand geometry is critical [2].

Chiral Ligand Library Scaffold

Leveraging the established structure–activity relationship of pyrazole-substituted cyclohexanol ligands (18–97% yield, 2–76% ee in enantioselective alkylation), 2-pyrazol-1-yl-benzaldehyde serves as a modular building block for constructing chiral N-substituted pyrazole ligands [3]. The aldehyde handle enables facile derivatization with chiral amines or amino alcohols to generate ligand libraries for high-throughput screening in asymmetric transformations [3].

Application
Selection Property
Validation Focus
Isoniazid-derived aroylhydrazone synthesis
Aldehyde reactivity for hydrazone formation
Crystallinity and Hirshfeld surface analysis
N,N-bidentate ligand precursor
Ortho pyrazole N and aldehyde O chelation
Metal coordination geometry and MOF assembly
Chiral ligand library scaffold
Aldehyde handle for chiral amine ligation
Enantioselectivity in asymmetric catalysis
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